molecular formula C6H2BrFINO2 B2897210 5-bromo-1-fluoro-2-iodo-3-nitrobenzene CAS No. 1805108-33-1

5-bromo-1-fluoro-2-iodo-3-nitrobenzene

Cat. No.: B2897210
CAS No.: 1805108-33-1
M. Wt: 345.894
InChI Key: AJBGBQMBUPYOLU-UHFFFAOYSA-N
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Description

5-bromo-1-fluoro-2-iodo-3-nitrobenzene is an organic compound belonging to the nitroaromatic family. It is characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring.

Preparation Methods

The synthesis of 5-bromo-1-fluoro-2-iodo-3-nitrobenzene typically involves multistep reactions. One common method includes electrophilic aromatic substitution reactions. For instance, the bromination of benzene derivatives can be achieved through the formation of a strongly electrophilic bromine cation, followed by the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Industrial production methods may involve similar multistep synthesis routes, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

5-bromo-1-fluoro-2-iodo-3-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Electrophilic aromatic substitution is a common reaction for this compound, where the nitro group can be substituted with other functional groups.

    Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common reagents used in these reactions include bromine, sulfuric acid, and reducing agents like hydrogen gas or metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-bromo-1-fluoro-2-iodo-3-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions involving nitroaromatic compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-1-fluoro-2-iodo-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of multiple halogens and a nitro group makes it highly reactive, allowing it to participate in various chemical reactions. The molecular pathways involved include the formation of intermediate complexes and subsequent substitution or reduction reactions .

Comparison with Similar Compounds

5-bromo-1-fluoro-2-iodo-3-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-4-nitrobenzene: Lacks the fluorine and iodine groups, making it less reactive.

    1-Fluoro-3-iodo-5-nitrobenzene: Similar structure but lacks the bromine group, affecting its reactivity and applications.

    1-Bromo-3-nitrobenzene: Lacks both fluorine and iodine groups, resulting in different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of halogens and a nitro group, providing a versatile platform for various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-1-fluoro-2-iodo-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBGBQMBUPYOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])I)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805108-33-1
Record name 5-bromo-1-fluoro-2-iodo-3-nitrobenzene
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